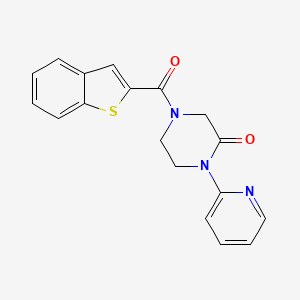

4-(1-benzothiophene-2-carbonyl)-1-(pyridin-2-yl)piperazin-2-one

Description

Properties

IUPAC Name |

4-(1-benzothiophene-2-carbonyl)-1-pyridin-2-ylpiperazin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O2S/c22-17-12-20(9-10-21(17)16-7-3-4-8-19-16)18(23)15-11-13-5-1-2-6-14(13)24-15/h1-8,11H,9-10,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZIAUCBEDPNSCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)CN1C(=O)C2=CC3=CC=CC=C3S2)C4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-benzothiophene-2-carbonyl)-1-(pyridin-2-yl)piperazin-2-one typically involves multiple steps, starting with the preparation of the benzo[b]thiophene core. One common method involves the Friedel-Crafts acylation of benzo[b]thiophene with an appropriate acyl chloride, followed by cyclization and functional group modifications . The piperazine ring is then introduced through nucleophilic substitution reactions, often using pyridine derivatives as starting materials .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of robust catalysts to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-(1-benzothiophene-2-carbonyl)-1-(pyridin-2-yl)piperazin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Palladium on carbon, lithium aluminum hydride, and sodium borohydride.

Substitution: Alkyl halides, acyl chlorides, and nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives of the original compound .

Scientific Research Applications

4-(1-benzothiophene-2-carbonyl)-1-(pyridin-2-yl)piperazin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1-benzothiophene-2-carbonyl)-1-(pyridin-2-yl)piperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[b]thiophene moiety is known to engage in π-π interactions with aromatic residues in proteins, while the piperazine ring can form hydrogen bonds and electrostatic interactions . These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Target Compound vs. Thiophen-2-yl Derivatives

- Compound 21: Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl) methanone () Key Differences: Replaces benzothiophene with a simpler thiophen-2-yl group and introduces a trifluoromethylphenyl substituent.

Target Compound vs. Pyridin-2-yl Derivatives

- MK45 (RTC6): 1-(4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-4-(thiophen-2-yl)butan-1-one () Key Differences: Shares the pyridin-2-yl group but incorporates a thiophen-2-ylbutanone chain instead of benzothiophene. Impact: The extended alkyl chain in MK45 may improve membrane permeability, whereas the benzothiophene in the target compound offers stronger aromatic interactions .

Functional Group Modifications

Carbonyl vs. Sulfonyl Groups

- Compound: 4-[(6-chloro-1-benzothiophen-2-yl)sulfonyl]-1-{[1-(2-hydroxyethyl)-1H-pyrrolo[3,2-c]pyridin-2-yl]methyl}piperazin-2-one Key Differences: Replaces the benzothiophene-carbonyl group with a sulfonyl group.

Electronic and Steric Effects

Electron-Withdrawing Substituents

- MK70 (RTC23) : 1-(4-(4-nitrophenyl)piperazin-1-yl)-4-(thiophen-2-yl)butan-1-one ()

- Key Differences : Incorporates a nitro group on the phenyl ring.

- Impact : The nitro group’s strong electron-withdrawing nature may increase chemical reactivity but reduce bioavailability compared to the benzothiophene’s balanced electronic profile .

Biological Activity

The compound 4-(1-benzothiophene-2-carbonyl)-1-(pyridin-2-yl)piperazin-2-one is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including its mechanisms, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound features a piperazine ring substituted with a benzothiophene carbonyl group and a pyridine moiety, which are critical for its biological interactions.

Structural Formula

Key Properties

- Molecular Weight : 288.37 g/mol

- Solubility : Soluble in organic solvents; limited solubility in water.

- Stability : Stable under normal laboratory conditions but sensitive to extreme pH levels.

Antiviral Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antiviral properties. For instance, derivatives containing pyridine and piperazine rings have been shown to inhibit viral replication by targeting viral enzymes. The specific activity of this compound against various viruses remains to be fully characterized, but preliminary data suggest it may act on viral polymerases or proteases.

Anticancer Potential

Several studies have explored the anticancer potential of compounds with similar structures. For example, compounds featuring the piperazine scaffold have demonstrated:

- Cytotoxicity : Effective against various cancer cell lines, including breast and lung cancer cells.

- Mechanism of Action : Induction of apoptosis through mitochondrial pathways and inhibition of cell proliferation.

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.3 | Apoptosis induction |

| A549 (Lung) | 12.5 | Cell cycle arrest |

| HeLa (Cervical) | 10.8 | Inhibition of DNA synthesis |

Neuropharmacological Effects

The piperazine derivatives have also been investigated for their neuropharmacological effects. Compounds with similar structures have been shown to interact with dopamine receptors, suggesting potential applications in treating neurological disorders such as schizophrenia or depression.

Case Study: Dopamine Receptor Interaction

In a study evaluating the binding affinity of various piperazine derivatives to dopamine receptors, it was found that modifications at the piperazine nitrogen significantly influenced receptor selectivity and agonistic activity. This indicates that this compound may possess similar properties worthy of further investigation.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the benzothiophene and pyridine moieties can lead to enhanced potency or selectivity for specific biological targets.

Table 2: SAR Insights

| Modification | Effect on Activity |

|---|---|

| Substitution on Benzothiophene | Increased cytotoxicity |

| Alteration of Piperazine Nitrogen | Enhanced receptor selectivity |

| Variation in Carbonyl Group | Improved solubility |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(1-benzothiophene-2-carbonyl)-1-(pyridin-2-yl)piperazin-2-one?

- Methodological Answer : Synthesis typically involves coupling a benzothiophene carbonyl chloride derivative with a pyridyl-piperazinone precursor under anhydrous conditions. For example, similar compounds (e.g., 1-(2-furoyl)piperazine) are synthesized via nucleophilic acyl substitution using dichloromethane as a solvent and triethylamine as a base . Key steps include:

- Step 1 : Activation of the carbonyl group using thionyl chloride.

- Step 2 : Reaction with the piperazinone core under inert atmosphere.

- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient).

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : A combination of techniques ensures structural validation:

- Advanced Tip : X-ray crystallography (as used for 1-chloro-2-(4-phenylpiperazin-1-yl)ethanone) resolves stereochemical ambiguities .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs). Piperazine derivatives often bind to hydrophobic pockets via van der Waals interactions .

- QSAR Analysis : Correlate substituent electronic properties (Hammett constants) with bioactivity data from analogs. For example, electron-withdrawing groups on the benzothiophene may enhance binding affinity .

- Validation : Cross-check predictions with in vitro assays (e.g., kinase inhibition assays) .

Q. What strategies resolve contradictions in reported biological activities of structurally similar compounds?

- Methodological Answer :

- Comparative Assays : Standardize assay conditions (e.g., ATP concentration in kinase assays) to minimize variability.

- Meta-Analysis : Pool data from multiple studies (e.g., antifungal IC50 values for piperazine derivatives) to identify trends. For instance, substituents at the piperazine nitrogen significantly modulate activity .

- Case Study : Discrepancies in cytotoxicity data for benzothiophene analogs may arise from differences in cell lines (e.g., HeLa vs. MCF-7) .

Q. How is structure-activity relationship (SAR) analyzed for this compound?

- Methodological Answer :

- Analog Synthesis : Prepare derivatives with variations in the benzothiophene (e.g., Cl or OCH3 substituents) or piperazine (e.g., N-methylation).

- Bioactivity Testing : Screen analogs against target systems (e.g., antimicrobial disk diffusion assays).

- Data Interpretation : Use heatmaps to visualize substituent effects (e.g., hydrophobic groups enhance blood-brain barrier penetration) .

Experimental Design & Data Analysis

Q. What in vitro assays are suitable for evaluating its kinase inhibition potential?

- Methodological Answer :

- Assay Type : ADP-Glo™ Kinase Assay (measures ADP production).

- Protocol :

Incubate compound with kinase (e.g., EGFR) and ATP/substrate.

Quench reaction, quantify luminescence.

Calculate IC50 using non-linear regression (GraphPad Prism).

- Controls : Staurosporine (positive control) and DMSO (vehicle control).

Q. How do researchers optimize reaction conditions for scale-up synthesis?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.